

Thermochemical data for 1,6-Dihydroxynaphthalene

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Compound of Interest

Compound Name: 1,6-Dihydroxynaphthalene

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An In-depth Technical Guide to the Thermochemical Properties of 1,6-Dihydroxynaphthalene

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of molecules is paramount. This guide provides a detailed overview of the available thermochemical data for **1,6-dihydroxynaphthalene** (CAS: 575-44-0), a naphthalenediol of interest in various chemical and biological studies. While experimentally determined thermochemical values are scarce in the literature, this document compiles reliable calculated data and outlines the standard experimental protocols used for their determination.

Physicochemical and Thermochemical Data

1,6-Dihydroxynaphthalene, with the molecular formula $C_{10}H_8O_2$, is a naphthalenediol with a molecular weight of approximately 160.17 g/mol .^{[1][2][3]} The following tables summarize key physical and calculated thermochemical properties. The majority of the thermodynamic data presented has been estimated using the Joback group contribution method, a well-established prediction technique.^{[1][4]}

Table 1: Physical Properties of 1,6-Dihydroxynaphthalene

Property	Value	Unit	Source
Molecular Formula	C₁₀H₈O₂	-	[2]
Molecular Weight	160.17	g/mol	[1] [3]
CAS Number	575-44-0	-	[2]
Melting Point (Tfus)	130-133	°C	[3]
	485.02	K	[1] (Joback Method)
Normal Boiling Point (Tboil)	635.10	K	[1] (Joback Method)
Critical Temperature (Tc)	895.57	K	[1] (Joback Method)
Critical Pressure (Pc)	5880.91	kPa	[1] (Joback Method)
Critical Volume (Vc)	0.342	m ³ /kmol	[1] (Joback Method)
Octanol/Water Partition Coeff. (logP)	2.251	-	[1] (Crippen Method)

| Water Solubility (log10WS) | -2.37 | mol/l | [\[1\]](#) (Crippen Method) |

Table 2: Calculated Thermochemical Data for **1,6-Dihydroxynaphthalene**

Property	Symbol	Value	Unit	Source
Standard Gibbs Free Energy of Formation	$\Delta_f G^\circ$	-56.86	kJ/mol	[1] [4] (Joback Method)
Enthalpy of Formation (Standard)	$\Delta_f H^\circ$	-176.75	kJ/mol	[1] (Joback Method)
Enthalpy of Fusion	$\Delta_{fus} H^\circ$	24.28	kJ/mol	[1] (Joback Method)

| Enthalpy of Vaporization | $\Delta_{\text{vap}}H^\circ$ | 67.80 | kJ/mol |[1] (Joback Method) |

Table 3: Temperature-Dependent Ideal Gas Heat Capacity ($C_{p,\text{gas}}$)

Temperature (K)	$C_{p,\text{gas}}$ (J/mol·K)	Source
635.10	299.04	[1] (Joback Method)
678.51	308.81	[1] (Joback Method)
721.92	317.75	[1] (Joback Method)
765.34	326.08	[1] (Joback Method)
808.75	334.05	[1] (Joback Method)
852.16	341.88	[1] (Joback Method)

| 895.57 | 349.82 |[1] (Joback Method) |

Experimental Protocols for Thermochemical Data Determination

While the data for **1,6-dihydroxynaphthalene** is primarily computational, the following protocols describe standard experimental methods used to determine such thermochemical values for organic solids.

Protocol 1: Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of formation ($\Delta_f H^\circ$) of an organic compound is often derived from its experimentally determined enthalpy of combustion ($\Delta_c H^\circ$). Bomb calorimetry is the principal technique for this measurement.

Objective: To measure the heat released during the complete combustion of **1,6-dihydroxynaphthalene** at constant volume.

Methodology:

- **Sample Preparation:** A precisely weighed pellet (approx. 1.0 g) of high-purity **1,6-dihydroxynaphthalene** is placed in a crucible within a high-pressure stainless steel vessel, known as a "bomb."
- **Fuse Wire:** A nickel-chromium or iron fuse wire of known length and mass is attached to the ignition electrodes, with the wire positioned to be in contact with the sample pellet.
- **Bomb Assembly:** A small, known volume of distilled water (approx. 1 mL) is added to the bomb to saturate the internal atmosphere, ensuring that any water formed during combustion is in the liquid state. The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm.
- **Calorimeter Setup:** The sealed bomb is submerged in a precisely measured mass of water in a thermally insulated container (the calorimeter bucket). A stirrer ensures uniform temperature distribution, and a high-precision digital thermometer records the temperature.
- **Ignition and Data Acquisition:** The system is allowed to reach thermal equilibrium. The initial temperature is recorded at regular intervals (e.g., every minute for 5 minutes). The sample is then ignited by passing an electric current through the fuse wire.^[5] The temperature of the water is recorded at regular intervals throughout the combustion process and for a period afterward until a steady rate of cooling is observed.
- **Analysis:** The total heat released (q_{total}) is calculated from the observed temperature rise (ΔT) and the heat capacity of the calorimeter system (C_{cal}), which is determined separately using a standard substance like benzoic acid. Corrections are made for the heat released by the combustion of the fuse wire and for the formation of nitric acid from residual atmospheric nitrogen. The constant volume heat of combustion (ΔcU) is then calculated, and subsequently converted to the standard enthalpy of combustion (ΔcH°).

Protocol 2: Determination of Enthalpy of Fusion via Differential Scanning Calorimetry (DSC)

The enthalpy of fusion ($\Delta_{\text{fus}}H^\circ$) is measured using differential scanning calorimetry.

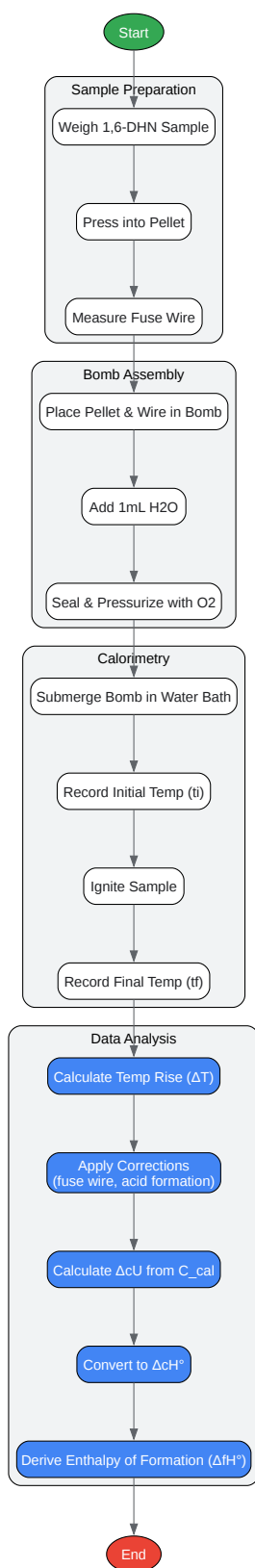
Objective: To measure the heat required to melt a solid sample of **1,6-dihydroxynaphthalene** at a constant rate of heating.

Methodology:

- **Sample Preparation:** A small, accurately weighed sample (typically 2-5 mg) of **1,6-dihydroxynaphthalene** is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is prepared as a reference.
- **Instrument Setup:** The sample and reference pans are placed in the DSC cell. The instrument is programmed to heat the cell at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the melting point of the substance.
- **Data Acquisition:** The DSC instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature as the cell is heated. As the sample melts, it absorbs energy, resulting in a significant difference in heat flow. This is recorded as an endothermic peak on a thermogram.
- **Analysis:** The area under the melting peak on the thermogram is directly proportional to the heat absorbed during the phase transition. By integrating this peak area, the enthalpy of fusion ($\Delta_{\text{fus}}H^\circ$) is calculated in Joules per gram (J/g) and then converted to kilojoules per mole (kJ/mol). The temperature at the peak maximum is typically taken as the melting point.

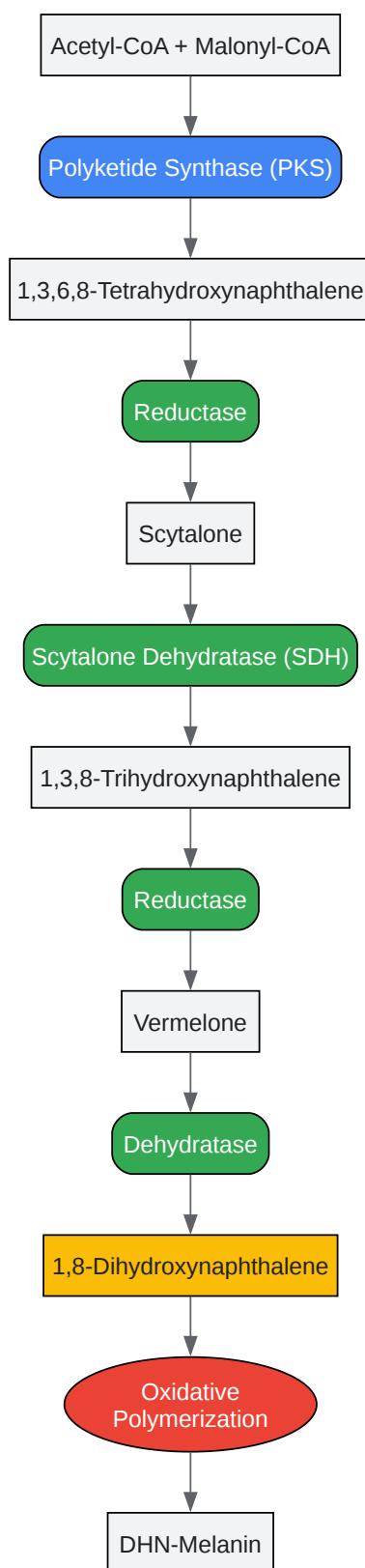
Workflow and Pathway Visualizations

The following diagrams illustrate a typical experimental workflow and a relevant biological pathway involving dihydroxynaphthalenes.



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Caption: Experimental workflow for determining the enthalpy of formation.



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Caption: The fungal dihydroxynaphthalene (DHN) melanin biosynthesis pathway.[6]

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